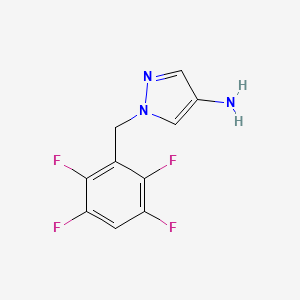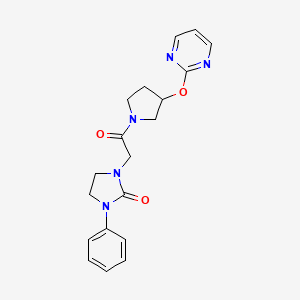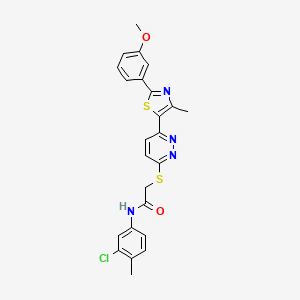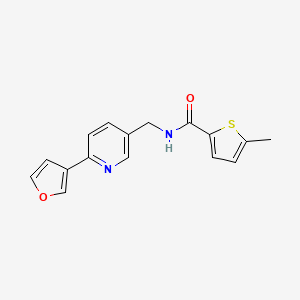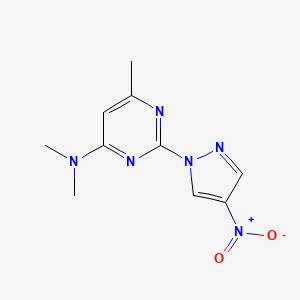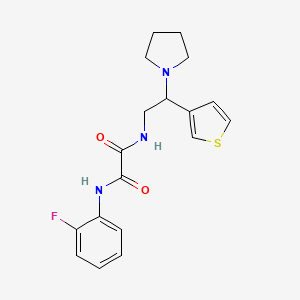![molecular formula C10H14N2O2 B2782820 2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 2402828-56-0](/img/structure/B2782820.png)
2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The presence of methyl groups at positions 2 and 7, along with a carboxylic acid group at position 3, contributes to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Another synthetic route involves the hydrogenation of pyrazolo[1,5-a]pyridines, followed by the closure of the pyrazole ring through cycloaddition reactions . These methods require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methyl groups and carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
科学研究应用
2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
相似化合物的比较
Similar Compounds
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3,6-dicarboxylic acid
- 7-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-2,3-dicarboxylic acid
Uniqueness
2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of methyl groups at positions 2 and 7, which influence its chemical reactivity and biological activity. The carboxylic acid group at position 3 also provides a site for further chemical modifications, enhancing its versatility in various applications .
属性
IUPAC Name |
2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6-4-3-5-8-9(10(13)14)7(2)11-12(6)8/h6H,3-5H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFSIQPPNGQFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C(C(=NN12)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
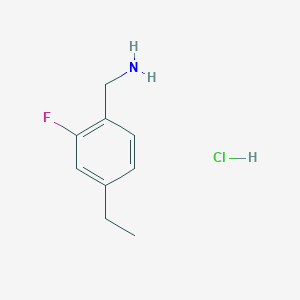
![5-[(4-chlorophenyl)methyl]-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2782741.png)
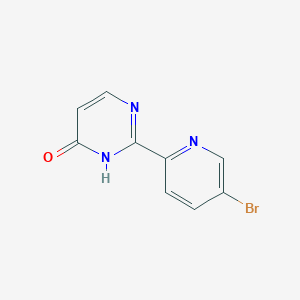
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(2-chlorophenyl)carbamate](/img/structure/B2782743.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2782744.png)
![3-Tert-butyl-6-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2782745.png)
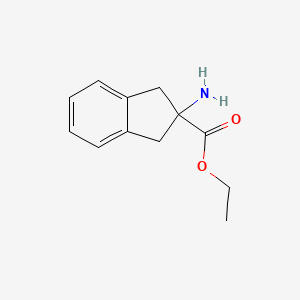
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxopiperazin-1-yl)propanoic acid](/img/structure/B2782749.png)
